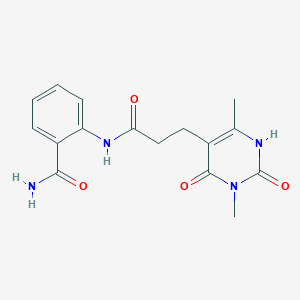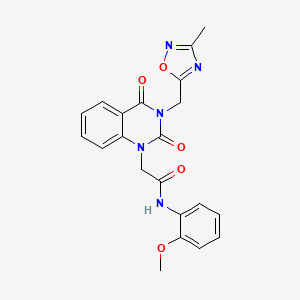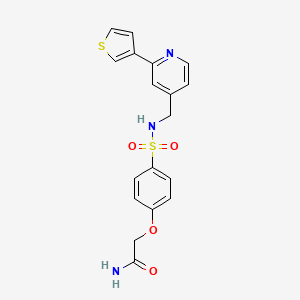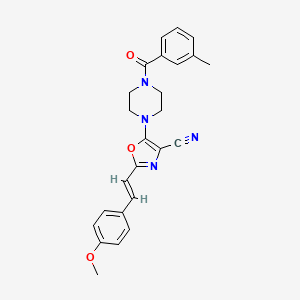
2-(3-(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 2-(3-(3,6-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamido)benzamide is a derivative of pyrimidinone, which is a heterocyclic compound that has been studied for various applications in medicinal chemistry and organic synthesis. The structure of the compound suggests that it may have interesting chemical and physical properties, as well as potential biological activity.
Synthesis Analysis
The synthesis of related pyrimidinone derivatives has been explored in several studies. For instance, the synthesis of antipyrine-like derivatives, which are structurally related to pyrimidinones, has been reported to involve the formation of the pyrimidinone ring followed by various functionalization reactions . Similarly, the synthesis of pyrimido[1,2-a]benzimidazoles from 2-aminobenzimidazole and dimethyl acetylenedicarboxylate has been described, which involves the formation of a pyrimidinone intermediate . These methods could potentially be adapted for the synthesis of the compound , although the specific details of its synthesis are not provided in the data.
Molecular Structure Analysis
The molecular structure of pyrimidinone derivatives is characterized by the presence of a six-membered ring containing nitrogen atoms. The structure is known to engage in hydrogen bonding and π-interactions, which can influence the compound's solid-state packing and stability . The presence of substituents on the pyrimidinone ring can further modify its electronic and steric properties, potentially affecting its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Pyrimidinone derivatives can participate in various chemical reactions, including condensation, hydrogenation, and acylation. For example, the reaction of pyrimidinones with benzyl chloroformate in the presence of pyridine can lead to the formation of O-benzyloxycarbonyl derivatives, which are useful as protecting groups in organic synthesis . The reactivity of the compound towards such reactions would depend on the specific functional groups present and their relative positions on the pyrimidinone ring.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidinone derivatives can vary widely depending on their specific structure. For instance, some derivatives exhibit luminescent properties and can form nano-aggregates with enhanced emission in certain solvents . The presence of substituents such as halogens or alkyl groups can also influence the compound's solubility, melting point, and stability. The exact properties of this compound would need to be determined experimentally, but insights can be gained from the behavior of structurally related compounds .
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Research in the field of organic chemistry has led to the synthesis of novel heterocyclic compounds derived from structural frameworks similar to the query compound. For instance, Abu‐Hashem, Al-Hussain, and Zaki (2020) have synthesized novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone. These compounds demonstrated significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antimicrobial and Antitubercular Activities
Novel trihydroxy benzamido azetidin-2-one derivatives synthesized by Ilango and Arunkumar (2011) have shown promising antimicrobial and antitubercular activities. These findings suggest the potential application of structurally similar compounds in combating infectious diseases (Ilango & Arunkumar, 2011).
Anti-Hepatitis B Virus Activity
El‐Sayed, Ramiz, and Abdel-Rahman (2009) explored the anti-Hepatitis B virus activity of new N4-β-D-Glycoside Pyrazolo[3,4-d]pyrimidine derivatives, showcasing the role of pyrimidine derivatives in viral inhibition. This research area opens avenues for developing antiviral drugs against hepatitis B and potentially other viral infections (El‐Sayed et al., 2009).
Anticancer Applications
Research conducted by Bhat, Al-Omar, Naglah, and Al‐Dhfyan (2022) on novel dihydropyrimidinone derivatives displayed significant anticancer activity against the HepG2 cancer cell line. Such compounds, including those structurally related to the query chemical, may contribute to the development of new cancer therapies (Bhat et al., 2022).
Polymeric Applications
Hattori and Kinoshita (1979) focused on the synthesis of polyamides containing uracil and adenine, which have implications in material science and biomedical engineering. This research demonstrates the versatility of pyrimidine derivatives in creating polymers with potential applications ranging from biocompatible materials to novel drug delivery systems (Hattori & Kinoshita, 1979).
properties
IUPAC Name |
2-[3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)propanoylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O4/c1-9-10(15(23)20(2)16(24)18-9)7-8-13(21)19-12-6-4-3-5-11(12)14(17)22/h3-6H,7-8H2,1-2H3,(H2,17,22)(H,18,24)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRDXSBPHMWCFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1)C)CCC(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-chloro-4-methylphenyl)-3-(4-ethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2516972.png)
![3-(4-Methoxyphenyl)-5-{1-[(4-methylphenyl)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2516974.png)



![2-Methyl-2-[(2-methylbenzyl)amino]-1-propanol hydrochloride](/img/no-structure.png)

![N-(2-chloro-4-methylphenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2516987.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2516990.png)
![N-(2-methoxyethyl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2516991.png)


